Home > Products > Screening Compounds P1374 > (-)-Bicuculline (methobromide)
(-)-Bicuculline (methobromide) -

(-)-Bicuculline (methobromide)

Catalog Number: EVT-7955330
CAS Number:
Molecular Formula: C21H20BrNO6
Molecular Weight: 462.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (-)-bicuculline (methobromide) involves several intricate chemical reactions. The process typically includes:

  1. Cyclization: This step is crucial for forming the core structure of the alkaloid.
  2. Bromination: The introduction of bromine into the molecular structure is essential for producing the methobromide salt.
  3. Methylation: This modification enhances the solubility and stability of the compound.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity . The complexity of these reactions underscores the need for precise laboratory techniques and conditions.

Molecular Structure Analysis

The molecular structure of (-)-bicuculline (methobromide) features a complex arrangement characteristic of alkaloids. Key structural elements include:

  • Chiral Centers: The compound has multiple stereocenters, which contribute to its pharmacological properties.
  • Functional Groups: It contains hydroxyl groups, a bromine atom, and a quaternary ammonium group that are critical for its interaction with biological targets.

The three-dimensional conformation of (-)-bicuculline (methobromide) allows it to fit into the binding sites of GABA A receptors effectively, facilitating its role as an antagonist .

Chemical Reactions Analysis

(-)-Bicuculline (methobromide) primarily participates in reactions involving:

  • Competitive Inhibition: It competes with gamma-aminobutyric acid for binding at GABA A receptors, leading to inhibition of receptor activation.
  • Allosteric Modulation: The compound may also affect receptor functionality through allosteric mechanisms, although this aspect requires further investigation .

The interaction with GABA A receptors can lead to significant physiological effects, including convulsions when administered in certain doses .

Mechanism of Action

The mechanism of action for (-)-bicuculline (methobromide) involves:

  1. Competitive Antagonism: It binds to GABA A receptors, preventing GABA from exerting its inhibitory effects on neuronal excitability.
  2. Alteration of Ion Channel Conductance: By blocking GABA's action, it influences the conductance of chloride ions through these channels, leading to increased neuronal excitability.

Research indicates that the dissociation constant for (-)-bicuculline (methobromide) is approximately 1.7 µM when interacting competitively with GABA . This highlights its potency as an antagonist.

Physical and Chemical Properties Analysis

Key physical and chemical properties of (-)-bicuculline (methobromide) include:

  • Appearance: White solid.
  • Solubility: Soluble in water up to approximately 23.11 mg/mL.
  • Stability: More stable than bicuculline under similar conditions.
  • Storage Conditions: Recommended to be stored at room temperature .

These properties are essential for its application in laboratory settings.

Applications

(-)-Bicuculline (methobromide) has several scientific applications:

  1. Neuroscience Research: It is widely used as a tool to study GABA A receptor function and neurotransmission mechanisms.
  2. Pharmacological Studies: Its role as an antagonist provides insights into potential therapeutic targets for conditions like epilepsy and anxiety disorders.
  3. Experimental Models: It is utilized in animal models to investigate seizure activity and other neurological phenomena .
Molecular Mechanisms of Action

Antagonistic Activity at GABAA Receptors

(-)-Bicuculline methobromide is a quaternary ammonium salt derivative of the phthalide-isoquinoline alkaloid bicuculline. It functions as a potent competitive antagonist at the GABA-binding site of γ-aminobutyric acid type A (GABAA) receptors. Unlike the parent compound bicuculline, which is unstable at physiological pH, the methobromide derivative exhibits enhanced chemical stability and water solubility (23.11 mg/mL) due to its quaternary structure [5] [8]. This modification allows more reliable experimental applications while retaining high-affinity binding to GABAA receptors.

The antagonism occurs through direct competition with GABA for orthosteric binding sites at the β+/α− subunit interface of GABAA receptors. This binding prevents GABA-induced conformational changes required for chloride ion (Cl) channel opening, thereby suppressing inhibitory postsynaptic potentials (IPSPs) [1] [6]. Electrophysiological studies confirm that (-)-bicuculline methobromide effectively inhibits GABAergic currents with an IC50 in the low micromolar range (≈3 µM), comparable to other bicuculline quaternary salts [5] [8].

Table 1: Comparative Properties of Bicuculline Derivatives

CompoundMolecular Weight (g/mol)Water SolilityBlood-Brain Barrier PenetrationPrimary Mechanism
(-)-Bicuculline367.36Low (soluble in DMSO)HighCompetitive GABAA antagonist
(-)-Bicuculline methobromide462.323.11 mg/mLLowCompetitive GABAA antagonist
Bicuculline methiodide509.310.19 mg/mLNegligibleCompetitive GABAA antagonist
Picrotoxin602.6ModerateModerateNon-competitive channel blocker

Allosteric Modulation vs. Competitive Inhibition Dynamics

While (-)-bicuculline methobromide primarily acts as a competitive antagonist, studies on recombinant GABAA receptors reveal complexities in its mechanism. At certain receptor isoforms (e.g., α4β3δ), bicuculline exhibits negative allosteric modulation (inverse agonism) in addition to competitive inhibition. This dual activity suggests subunit-dependent interactions: the δ-subunit presence enhances bicuculline’s allosteric effects, while γ2-containing receptors respond predominantly to competitive inhibition [1] [6].

The distinction between these mechanisms is critical:

  • Competitive inhibition is surmountable by increasing GABA concentrations, reflecting direct binding site competition.
  • Negative allosteric modulation reduces the receptor’s maximum response to GABA (efficacy) without affecting GABA’s binding affinity, indicating stabilization of inactive receptor states [1].

This duality implies that (-)-bicuculline methobromide’s net effect depends on the receptor subunit composition (e.g., α4/6βδ vs. α1βγ2) and the ambient GABA concentration [2].

Impact on Chloride Ion Channel Permeability

By antagonizing GABAA receptors, (-)-bicuculline methobromide fundamentally alters neuronal Cl dynamics. GABA binding normally triggers Cl influx (hyperpolarization) in mature neurons. (-)-Bicuculline methobromide blockade shifts this equilibrium, reducing Cl conductance and consequently lowering the seizure threshold [1] [7].

In hyperammonemic rats, chronic (-)-bicuculline methobromide administration reverses ammonia-induced neuroinflammation and restores glutamatergic receptor trafficking (e.g., GluA1/2 AMPA subunits and NR2B NMDA subunits). This occurs indirectly through reduced GABAA activation, which normalizes chloride gradients and rebalances excitatory-inhibitory neurotransmission [7]. The compound’s poor blood-brain barrier penetration limits this effect to peripheral or immature CNS regions where the barrier is underdeveloped [5].

Non-GABAA Receptor-Mediated Interactions

Beyond GABAA receptors, (-)-bicuculline methobromide modulates other ion channels:

Calcium-Activated Potassium (KCa) Channels

(-)-Bicuculline methobromide inhibits small-conductance Ca2+-activated K+ (SK) channels, which regulate slow afterhyperpolarization (sAHP) in neurons. Blockade of SK channels prolongs action potential duration and enhances neuronal excitability independent of GABAA antagonism. This mechanism contributes to bicuculline-induced burst firing patterns observed in substantia nigra and hippocampal neurons [6] [8].

Glutamatergic Neurotransmission

In locus coeruleus noradrenergic neurons, local (-)-bicuculline methobromide application unmasks NMDA receptor-mediated sensory responses. This occurs via disinhibition of excitatory circuits, revealing functional interplay between GABAergic suppression and glutamatergic activation. The effect is not replicated by other GABAA antagonists (e.g., picrotoxin), suggesting a specific bicuculline-sensitive pathway [3].

Table 2: Non-GABAA Targets of (-)-Bicuculline Methobromide

TargetEffectFunctional ConsequenceExperimental System
SK K+ channelsBlockade of apamin-sensitive currentsReduced sAHP; enhanced burst firingRat hippocampal slices
NMDA receptorsIndirect potentiation via disinhibitionUnmasked sensory responsesRat locus coeruleus neurons
Presynaptic GABA releaseModulation of vesicular GABA/Glu co-releaseAltered synaptic plasticityCultured hippocampal neurons

These non-GABAA interactions underscore the compound’s broader neuromodulatory role, influencing neuronal networks through convergence of inhibitory and excitatory pathways [3] [7].

Properties

Product Name

(-)-Bicuculline (methobromide)

IUPAC Name

(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide

Molecular Formula

C21H20BrNO6

Molecular Weight

462.3 g/mol

InChI

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m1./s1

InChI Key

BWXCECYGGMGBHD-VOMIJIAVSA-M

SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.